Potency Differential: RXFP1 Agonist-1 vs. Higher-Affinity Series Analogs
RXFP1 receptor agonist-1 (EC50 = 300 nM) exhibits 300-fold lower potency than RXFP1 receptor agonist-2 (EC50 = 1 nM) and 150-fold lower potency than RXFP1 receptor agonist-3 (EC50 = 2 nM) in the same cAMP inhibition assay performed in HEK293 cells stably expressing human RXFP1 [1]. This substantial potency differential enables its strategic use as a moderate-affinity reference compound for assay validation and for establishing baseline activity thresholds in screening cascades.
| Evidence Dimension | cAMP modulation potency (EC50) |
|---|---|
| Target Compound Data | 300 nM (cAMP inhibition) |
| Comparator Or Baseline | RXFP1 receptor agonist-2: 1 nM; RXFP1 receptor agonist-3: 2 nM |
| Quantified Difference | 300-fold less potent vs. agonist-2; 150-fold less potent vs. agonist-3 |
| Conditions | HEK293 cells stably expressing human RXFP1; cAMP production/inhibition assay |
Why This Matters
For procurement decisions, this potency ranking allows researchers to select the appropriate affinity tool compound—agonist-1 serves as a moderate-affinity reference, while agonist-2 and -3 offer high-potency options for applications requiring maximal receptor engagement.
- [1] PeptideDB. RXFP1 receptor agonist-1, -2, -3 bioactivity summaries. View Source
